molecular formula C26H29ClN4O2 B2910034 N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251689-13-0

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2910034
CAS No.: 1251689-13-0
M. Wt: 464.99
InChI Key: TYOWSIACYRSPQQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the carboxamide group and the substitution of the phenyl ring with chlorine and methyl groups. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring or imidazole core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide include other imidazole derivatives with varying substituents on the phenyl ring and the imidazole core.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-18-7-10-21(27)14-23(18)30-26(33)24-16-31(17-28-24)15-20-8-11-22(12-9-20)29-25(32)13-19-5-3-2-4-6-19/h7-12,14,16-17,19H,2-6,13,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWSIACYRSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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